molecular formula C19H14N4O4 B5722609 3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid

3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid

Cat. No. B5722609
M. Wt: 362.3 g/mol
InChI Key: OMHDIPFTJIERSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid is a chemical compound that has been widely researched for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid is not fully understood. However, studies have suggested that it may inhibit the activity of DNA topoisomerase I, an enzyme that is involved in DNA replication and transcription. This inhibition may lead to DNA damage and ultimately cell death.
Biochemical and physiological effects:
Studies have shown that 3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to have low toxicity in normal cells, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid in lab experiments is its potential as a fluorescent probe for detecting DNA damage. However, one limitation is the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on 3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid. One direction is to further investigate its mechanism of action and potential use as an anticancer agent. Additionally, research could focus on the development of new fluorescent probes for detecting DNA damage. Finally, studies could explore the potential use of this compound in combination with other anticancer agents to enhance its efficacy.

Synthesis Methods

The synthesis of 3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid involves the reaction of 2-amino-3-(methoxycarbonyl)pyrrolo[2,3-b]quinoxaline with 3-bromobenzoic acid in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been used in various cancer cell lines to study its mechanism of action. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting DNA damage.

properties

IUPAC Name

3-(2-amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4/c1-27-19(26)14-15-17(22-13-8-3-2-7-12(13)21-15)23(16(14)20)11-6-4-5-10(9-11)18(24)25/h2-9H,20H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHDIPFTJIERSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC(=C4)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid

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